molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B178519
M. Wt: 218.25 g/mol
InChI Key: PKYJYPDHSCLTJO-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It has an average mass of 218.252 Da and a monoisotopic mass of 218.105530 Da .


Synthesis Analysis

The synthesis of “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” involves a stirred mixture of 1H-pyrrolo[3,2-c]pyridine and N,N-dimethylpyridin-4-amine in CH3CN. Boc-anhydride is then added to this mixture .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.0±25.7 °C . The index of refraction is 1.563, and it has a molar refractivity of 62.0±0.5 cm3 . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Safety And Hazards

The safety and hazards associated with “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” include the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJYPDHSCLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601949
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS RN

148760-75-2
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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